4-(4-t-Butylphenyl)picolinic acid
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Overview
Description
4-(4-t-Butylphenyl)picolinic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. This compound is known for its role as a ligand in coordination chemistry, making it an important molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method includes the preparation of active esters of picolinic acids, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, which can be synthesized from the corresponding acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4-t-Butylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are essential in catalysis and material science.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylphenyl)picolinic acid involves its ability to bind to metal ions through its picolinic acid moiety. This binding can alter the structure and function of metal-containing proteins and enzymes, affecting various biochemical pathways . The compound’s interaction with zinc finger proteins, for example, can disrupt zinc binding and inhibit the function of these proteins .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: An isomer with the carboxyl group at the 2-position, known for its role in zinc absorption and neuroprotective effects.
Nicotinic acid:
Isonicotinic acid: An isomer with the carboxyl group at the 4-position, used in the synthesis of various pharmaceuticals.
Uniqueness
4-(4-t-Butylphenyl)picolinic acid is unique due to its bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable ligand in coordination chemistry, offering distinct advantages in forming stable and selective metal complexes.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGDGKLIIWRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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